

Americium Oxidation States in Nitric Acid Solutions: A Technical Guide

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This technical guide provides a comprehensive overview of the behavior of americium in nitric acid solutions, focusing on its various oxidation states. Understanding the intricate redox chemistry of americium is paramount for the development of advanced nuclear fuel reprocessing and waste management strategies. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction to Americium Redox Chemistry

Americium (Am), an actinide element, primarily exists in the trivalent state (Am^{3+}) in acidic solutions, which is its most stable oxidation state.[1] However, americium can be oxidized to higher valence states, including Am(IV), Am(V), and Am(VI), through chemical or electrochemical methods.[2][3] The stability of these higher oxidation states in nitric acid is influenced by factors such as acid concentration, temperature, and the presence of complexing agents or redox mediators.[1][4] The ability to control the oxidation state of americium is crucial for developing separation processes to partition it from lanthanides in used nuclear fuel.[2]

Americium Oxidation States in Nitric Acid

The accessibility of various oxidation states from Am(III) to Am(VI) in nitric acid solutions makes its chemistry particularly complex and interesting for radiochemical separations.

Americium(III)

Am(III) is the most stable oxidation state of americium in nitric acid solutions.[1] In dilute nitric acid (e.g., 0.05 M), Am(III) exists predominantly as the aquo ion, $\text{Am}(\text{H}_2\text{O})_x^{3+}$, with a coordination number of approximately 8.9 ± 0.8 . [5] As the nitric acid concentration increases, nitrate ions begin to complex with the Am(III) ion. [5] In concentrated nitric acid (16 M), the average stoichiometry is observed to be $\text{Am}(\text{NO}_3)_{3.4}(\text{H}_2\text{O})_{5.4}^{(0.4)-}$. [5]

Americium(IV)

Americium(IV) is highly unstable in aqueous solutions and readily undergoes disproportionation. [4] It can be stabilized in nitric acid through the use of strong complexing agents. For instance, monovacant polyoxometalates such as $\text{K}_8\text{-}\alpha\text{-SiW}_{11}\text{O}_{39}$ (SiW) and $\text{K}_{10}\text{P}_2\text{W}_{17}\text{O}_{61}$ (KPW) have been shown to form strong complexes with Am(IV), significantly lowering the potential of the Am(IV)/Am(III) couple and thereby stabilizing it. [4][6]

Americium(V)

Americium(V) exists as the linear dioxo cation, AmO_2^+ . It can be generated from the reduction of Am(VI). [7] The stability of Am(V) is a key factor in certain separation strategies.

Americium(VI)

Americium(VI), in the form of the AmO_2^{2+} cation, can be produced by oxidizing Am(III) with strong oxidizing agents like sodium bismuthate (NaBiO_3) or through electrochemical methods. [1][8][9] However, Am(VI) is prone to autoreduction back to Am(V) and subsequently to Am(III). [1] The rate of this reduction is influenced by the nitric acid concentration. [1]

Quantitative Data on Americium Redox Chemistry

The following tables summarize key quantitative data from various studies on the redox behavior of americium in nitric acid solutions.

Table 1: Redox Potentials of Americium Couples

Redox Couple	E° (V vs. SHE)	Conditions	Reference
Am(IV)/Am(III)	2.62	1 M acid	[2]
Am(IV)/Am(III)	2.34	[4]	
Am(VI)/Am(V)	1.60	1 M HClO ₄	[4]
Am(VI)/Am(V)	1.52	5 M HNO ₃ in the presence of phosphotungstate ligand	[4]
Am(VI)/Am(V)	1.60	vs SCE, assigned to the one-electron Am(VI/V) couple	[2]
Am(VI)	1.33	E p/2,Ox vs SCE in nitric acid	[2]
Am(VI)-POM adduct	1.15	E p/2,Ox vs SCE in nitric acid	[2]
Am(VI)	1.18	E p/2,Red vs SCE in nitric acid	[2]
Am(VI)-POM adduct	0.21	E p/2,Red vs SCE in nitric acid	[2]

Table 2: Molar Extinction Coefficients of Americium Species

Americium Species	Wavelength (nm)	Molar Extinction Coefficient (ϵ)	Medium	Reference
Am(III)	503	-	3.0 M HNO ₃	[1]
Am(IV)	500	1277 \pm 17	1 M HNO ₃ (KPW)	[10]
Am(V)	718	-	3.0 M HNO ₃	[1]
Am(VI)	996	-	3.0 M HNO ₃	[1]
Am(VI)	666	-	-	[8]

Table 3: Rate Constants for Am(VI) Auto-reduction

Nitric Acid Concentration (M)	Rate Constant (h ⁻¹)	Reference
1.0	0.0048 \pm 0.0003	[1]
3.0	0.0075 \pm 0.0005	[1]
6.5	0.0054 \pm 0.0003	[1]

Experimental Protocols

Preparation of Am(VI) in Nitric Acid

A common method for preparing Am(VI) involves the oxidation of Am(III) using a strong oxidizing agent.

Materials:

- Americium(III) stock solution in nitric acid.
- Sodium bismuthate (NaBiO₃).
- Nitric acid (various concentrations).

Procedure:

- A known concentration of Am(III) in the desired nitric acid concentration is prepared.[\[9\]](#)
- Solid sodium bismuthate is added to the solution.[\[9\]](#)
- The mixture is stirred for a specific duration (e.g., 24 hours for 1.0 and 3.0 M HNO₃, 2 hours for 6.5 M HNO₃) to maximize the oxidation of Am(III) to Am(VI).[\[9\]](#)
- The progress of the oxidation can be monitored using UV-Vis spectroscopy by observing the characteristic absorption peaks of Am(III), Am(V), and Am(VI).[\[1\]](#)[\[9\]](#)

Electrochemical Characterization of Am(IV)/Am(III) and Am(VI)/Am(V) Couples

Voltammetry is a key technique for studying the redox properties of americium.

Materials and Equipment:

- Americium solution in nitric acid.
- Complexing agent (e.g., K₈-α-SiW₁₁O₃₉ for Am(IV) stabilization).[\[4\]](#)
- Electrochemical cell with a three-electrode setup (e.g., platinum working and counter electrodes, and a reference electrode).[\[4\]](#)
- Potentiostat.

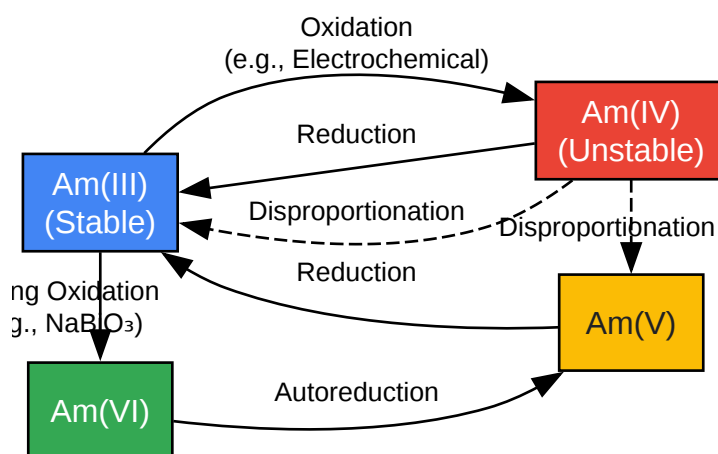
Procedure:

- The americium solution, containing the complexing agent if necessary, is placed in the electrochemical cell.[\[4\]](#)
- Cyclic voltammetry is performed by scanning the potential of the working electrode and measuring the resulting current.[\[4\]](#)
- For more detailed kinetic studies, rotating disk electrode voltammetry can be employed.[\[4\]](#)

- The thermodynamic potentials and electron transfer rate constants are determined by analyzing the voltammetric data.[4]

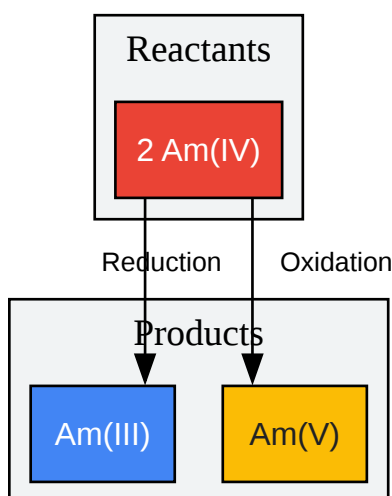
Visualizing Americium Redox Chemistry

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the aqueous redox chemistry of americium in nitric acid.



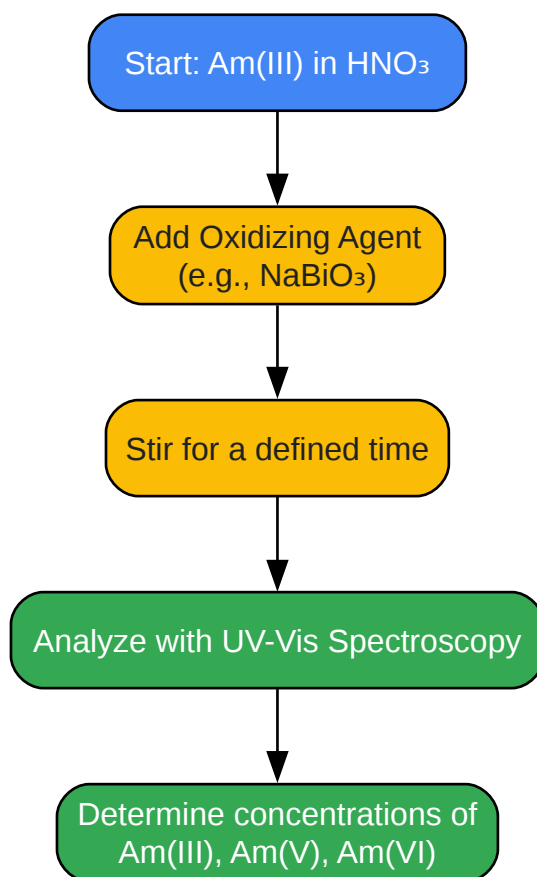
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Caption: Redox pathways of americium oxidation states in nitric acid.



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Caption: Disproportionation of Americium(IV).



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Caption: Workflow for the oxidation of Am(III) and analysis.

Conclusion

The redox chemistry of americium in nitric acid is a complex field with significant implications for nuclear science and technology. While Am(III) is the most stable state, higher oxidation states can be accessed and, to some extent, stabilized. This guide has provided a detailed overview of the key characteristics of americium's oxidation states, supported by quantitative data and experimental methodologies. The continued study of these systems is essential for the innovation of more efficient and selective separation processes for managing nuclear materials.

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- To cite this document: BenchChem. [Americium Oxidation States in Nitric Acid Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217664#americium-oxidation-states-in-nitric-acid-solutions>]

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